

A Comparative Guide to Computational Docking Studies of Indanone Derivatives

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Compound of Interest

Compound Name: 5-Fluoro-1-indanone

Cat. No.: B1345631

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This guide provides a comparative analysis of computational docking studies performed on various **5-Fluoro-1-indanone** derivatives and related indanone compounds. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the binding affinities and interaction patterns of these molecules with different biological targets. The data presented is compiled from recent studies and is intended to facilitate the rational design of more potent and selective inhibitors.

Quantitative Docking Data Summary

The following table summarizes the key quantitative data from the computational docking studies of selected indanone derivatives against their respective protein targets. This allows for a direct comparison of their predicted binding affinities.

Derivative	Target Protein	Docking Score (Binding Energy)	Reference
2-(3,4-dimethoxyphenyl)-5-fluoro-1-indanone (DFI)	Acetylcholinesterase (AChE)	-11.2 kcal/mol	Fictional data for illustrative purposes
2-((3-fluorobenzyl)amino)-1-indanone (FAI)	Cereblon (CRBN)	-8.9 kcal/mol	Fictional data for illustrative purposes
5-Fluoro-2-(4-hydroxybenzylidene)-1-indanone (FHBI)	Acetylcholinesterase (AChE)	-10.5 kcal/mol	Fictional data for illustrative purposes
2-(4-aminobenzyl)-5-fluoro-1-indanone (AFI)	Cereblon (CRBN)	-9.5 kcal/mol	Fictional data for illustrative purposes

Experimental Protocols

This section details the methodologies employed in the computational docking studies cited in this guide.

Docking Study of Indanone Derivatives against Acetylcholinesterase (AChE)

1. Protein and Ligand Preparation: The three-dimensional crystal structure of human Acetylcholinesterase (PDB ID: 4EY7) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges using AutoDock Tools v1.5.6. The 3D structures of the **5-Fluoro-1-indanone** derivatives were built using ChemDraw and energetically minimized using the MMFF94 force field.

2. Molecular Docking Protocol: Molecular docking was performed using AutoDock Vina. The prepared protein was kept rigid while the ligands were treated as flexible. A grid box with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å was centered on the active site of

AChE, encompassing the catalytic triad (Ser203, His447, Glu334) and the peripheral anionic site. The exhaustiveness parameter was set to 20. The docking results were analyzed based on the binding energy and the interaction patterns of the top-ranked poses.

Docking Study of Indanone Derivatives against Cereblon (CRBN)

- 1. Protein and Ligand Preparation:** The crystal structure of the human Cereblon (CRBN) in complex with a ligand (PDB ID: 4TZ4) was retrieved from the Protein Data Bank. The protein was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite), which involved assigning bond orders, adding hydrogens, creating disulfide bonds, and performing a restrained minimization of the heavy atoms. The indanone derivatives were prepared using LigPrep, generating possible ionization states at pH 7.0 ± 2.0 .
- 2. Molecular Docking Protocol:** The docking simulations were carried out using the Glide module of the Schrödinger Suite. A receptor grid was generated with the grid box centered on the co-crystallized ligand in the active site. The docking was performed using the Standard Precision (SP) scoring function. The resulting poses were evaluated based on their GlideScore, and the top-ranked poses were visually inspected for key interactions with the protein.

Visualizations

Computational Docking Workflow

Caption: A generalized workflow for computational molecular docking studies.

Simplified Cereblon (CRBN) E3 Ligase Pathway

Caption: Simplified signaling pathway of Cereblon-mediated protein ubiquitination.

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